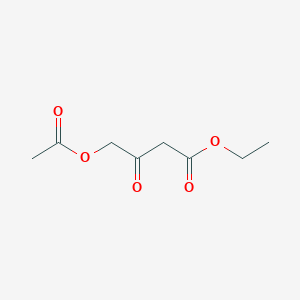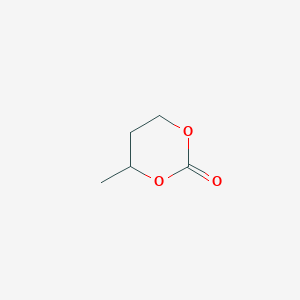
Ethyl 4-acetoxyacetoacetate
Vue d'ensemble
Description
Ethyl 4-acetoxyacetoacetate is an organic compound with the chemical formula C<sub>8</sub>H<sub>12</sub>O<sub>5</sub>. It belongs to the class of β-keto esters and is commonly used in organic synthesis due to its versatile reactivity and functional groups. The compound is a colorless liquid with a fruity odor.
Synthesis Analysis
The synthesis of ethyl 4-acetoxyacetoacetate involves the reaction of ethyl acetoacetate with acetic anhydride or acetyl chloride. The acetoacetate group undergoes acetylation, resulting in the formation of the desired compound. This reaction is typically carried out under mild conditions and yields moderate to good yields.
Molecular Structure Analysis
The molecular structure of ethyl 4-acetoxyacetoacetate consists of three key functional groups:
- Acetoacetate Group : The central β-keto ester moiety contains two carbonyl groups (C=O) and an α-carbon that is adjacent to both carbonyl groups.
- Ethoxy Group : The ethyl group attached to the α-carbon provides the compound’s name.
- Acetoxy Group : The acetoxy group (O-C(O)-CH<sub>3</sub>) is attached to the β-carbon, resulting in the acetoxyacetoacetate functionality.
Chemical Reactions Analysis
- Hydrolysis : Ethyl 4-acetoxyacetoacetate can be hydrolyzed under acidic or basic conditions to yield the corresponding β-keto acid and ethanol.
- Decarboxylation : Upon heating, the compound undergoes decarboxylation, leading to the formation of acetoacetone.
- Condensation Reactions : Ethyl 4-acetoxyacetoacetate participates in various condensation reactions, such as the Claisen condensation, Michael addition, and Knoevenagel condensation.
Physical And Chemical Properties Analysis
- Melting Point : Ethyl 4-acetoxyacetoacetate has a melting point of approximately 40–42°C.
- Boiling Point : The compound boils around 160–165°C.
- Solubility : It is soluble in common organic solvents like ethanol, acetone, and chloroform.
- Stability : The compound is stable under normal storage conditions.
Safety And Hazards
- Flammability : Ethyl 4-acetoxyacetoacetate is flammable; handle it with care.
- Irritant : It may cause skin and eye irritation.
- Toxicity : While acute toxicity is low, prolonged exposure should be avoided.
Orientations Futures
Research on ethyl 4-acetoxyacetoacetate continues to explore its applications in organic synthesis, drug development, and materials science. Investigating novel reactions and optimizing its use in specific transformations remains an exciting avenue for future studies.
Propriétés
IUPAC Name |
ethyl 4-acetyloxy-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-3-12-8(11)4-7(10)5-13-6(2)9/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNVCBUVDFHONF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467214 | |
| Record name | ethyl 4-acetoxyacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-acetoxyacetoacetate | |
CAS RN |
35594-15-1 | |
| Record name | ethyl 4-acetoxyacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














